molecular formula C16H20N2O4S2 B2769690 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1790196-66-5

4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2769690
CAS No.: 1790196-66-5
M. Wt: 368.47
InChI Key: QFCZUFFHOMZCCC-UHFFFAOYSA-N
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Description

4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a piperidine-based compound featuring two distinct heterocyclic substituents: a furan-2-ylmethyl sulfonyl group at the 4-position of the piperidine ring and a thiophen-2-ylmethyl carboxamide moiety at the nitrogen atom.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c19-16(17-11-14-4-2-10-23-14)18-7-5-15(6-8-18)24(20,21)12-13-3-1-9-22-13/h1-4,9-10,15H,5-8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCZUFFHOMZCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-2-ylmethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophiles.

    Sulfonylation and Carboxamidation: The sulfonyl group is introduced through a reaction with sulfonyl chloride, while the carboxamide group is formed by reacting the intermediate with an appropriate isocyanate or through a coupling reaction using carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxamide groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsReferences
Sulfonamide hydrolysis 6N HCl, reflux (4–6 h)Furan-2-ylmethanesulfonic acid + Piperidine-1-carboxamide derivative
Amide hydrolysis NaOH (aq.), 100°C (2–4 h)Piperidine-1-carboxylic acid + Thiophen-2-ylmethylamine

Key findings:

  • Hydrolysis rates depend on steric hindrance from the furan and thiophene groups.

  • Acidic hydrolysis of the sulfonamide group proceeds faster than amide cleavage under basic conditions.

Oxidation Reactions

The furan and thiophene rings show distinct oxidation behavior:

Reactive SiteOxidizing AgentProductsReferences
Furan ring mCPBA (0°C, CH₂Cl₂)5-hydroxy-2(5H)-furanone derivative
Thiophene ring H₂O₂/AcOH (60°C)Thiophene-S-oxide intermediate (unstable)
Sulfonyl group KMnO₄ (pH 7–8)No reaction – group remains intact

Notable observations:

  • Furan oxidation occurs regioselectively at the α-position to the sulfonyl group.

  • Thiophene oxidation requires careful temperature control to prevent over-oxidation .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Target GroupReducing AgentConditionsProductsReferences
Sulfonyl group LiAlH₄THF, 0→25°C, 12 hThioether derivative
Amide group BH₃·THFReflux, 6 hSecondary amine

Critical data:

  • Sulfonyl-to-thioether reduction achieves 68–72% yields.

  • Amide reduction requires excess borane (3–4 eq.) due to competing coordination with the piperidine nitrogen.

Nucleophilic Substitution

The sulfonyl group activates adjacent positions for substitution:

PositionNucleophileConditionsProductsReferences
Furan C-3 NaN₃/DMF80°C, 8 h3-azidomethylfuran derivative
Piperidine C-4 Grignard reagents–78→25°C, 4 hAlkylated piperidine analog

Mechanistic insights:

  • Furan C-3 substitution proceeds via a sulfone-stabilized carbanion intermediate .

  • Piperidine substitution shows preference for equatorial attack (DFT-calculated ΔΔG‡ = 1.8 kcal/mol).

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Reaction TypeCatalytic SystemSubstrateYieldReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids55–78%
Buchwald-HartwigPd₂(dba)₃/XantphosAryl amines62–85%

Optimization data:

  • Suzuki couplings require microwave irradiation (120°C, 30 min) for acceptable yields .

  • Buchwald aminations show superior performance with electron-deficient aryl amines .

Photochemical Reactions

The conjugated system exhibits unique light-induced reactivity:

Conditionsλ (nm)ProductsQuantum YieldReferences
UV (300 W Hg lamp)254[2+2] Cycloadduct (furan-thiophene)0.18
Visible light450Sulfonyl radical recombination products0.09

Key parameters:

  • Cycloaddition occurs only in deoxygenated toluene solutions .

  • Radical reactions require photosensitizers (e.g., eosin Y).

Research Gaps and Challenges

  • Steric effects : Bulky substituents on the piperidine ring reduce coupling reaction efficiencies by 40–60% .

  • Solubility limitations : Polar aprotic solvents (DMF, DMSO) required for most reactions.

  • Stability issues : Thiophene oxidation products often decompose above −20°C .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its antimicrobial and anticancer properties. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways. For instance, studies have shown that modifications in the piperidine structure can enhance bioactivity against cancer cells.

The biological activity of 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
  • Signal Transduction Modulation: It can influence pathways related to cell proliferation and apoptosis, which are critical in cancer therapy.

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds similar to this compound exhibit significant activity against various bacterial strains and cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting the growth of multidrug-resistant bacteria.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their potential applications:

StudyCompoundFindings
Study 1N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl) derivativesExhibited significant antimicrobial activity against Staphylococcus aureus with MIC values below 10 µg/mL.
Study 2Analogous piperidine derivativesShowed selective inhibition of cancer cell proliferation in vitro, particularly in breast cancer models.
Study 3Sulfonamide derivativesDemonstrated enhanced solubility and bioavailability compared to traditional chemotherapeutics.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups could form hydrogen bonds or electrostatic interactions with active sites, while the furan and thiophene rings might engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Piperidine Core with Sulfonyl vs. Carboxamide Groups

  • Compound 17 () :

    • Structure: (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide.
    • Substituents: A naphthalene-derived alkyl group and a tetrahydropyran-methyl carboxamide.
    • Synthesis: Yield of 78% via reductive amination; characterized by ¹H NMR and ES+ MS (m/z 381.2) .
    • Key Difference: Lacks the sulfonyl group, which may reduce metabolic stability compared to the target compound.
  • 2-Thiophenefentanyl () :

    • Structure: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide.
    • Substituents: Thiophene-2-carboxamide and phenethyl groups.
    • Relevance: Demonstrates that replacing oxygen (furanylfentanyl) with sulfur (thiophene) alters lipophilicity and receptor binding .

Piperidine-1-carboxamide Derivatives ()

A series of 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamide hydrochlorides (Compounds 5–12) highlights the impact of aryl substituents:

Compound Substituent Yield Characterization Methods
5 2-Methylphenyl 98% ¹H NMR, HRMS
6 4-Fluorophenyl 120% ¹H NMR, HRMS
7 2,5-Difluorophenyl 110% ¹H NMR, HRMS
8 2,4-Difluorophenyl 108% ¹H NMR, HRMS
  • Key Insight : Fluorinated aryl groups improve metabolic stability and bioavailability due to reduced CYP450-mediated oxidation .

Physicochemical and Metabolic Properties

Property Target Compound Compound 17 () 2-Thiophenefentanyl ()
HPLC Retention Time Not reported 1.07 min Not reported
Mass Spec (m/z) Not reported 381.2 (ES+ MS) Reported
Metabolic Stability Inferred high (sulfonyl) Assay described Likely lower (thiophene)
  • Metabolic Stability Assay (): Standardized using human/mouse liver microsomes and NADPH-regenerating systems. Sulfonyl groups typically resist Phase I oxidation, suggesting superior stability for the target compound compared to non-sulfonylated analogs .

Biological Activity

4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

It features a piperidine core substituted with a furan and thiophene moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical regulators in various signaling pathways.

  • Protein Tyrosine Phosphatase Inhibition : The compound has been shown to inhibit low molecular weight PTPs, which play a significant role in insulin signaling and metabolism regulation. This inhibition can lead to enhanced insulin sensitivity, making it a candidate for diabetes treatment .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by modulating pathways involved in cell proliferation and apoptosis .
  • Anti-inflammatory Effects : The sulfonamide group in the structure is associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and the substituents on the furan and thiophene rings can significantly influence the biological activity. For example:

  • Substituent Variations : Altering the alkyl groups attached to the piperidine ring can enhance potency against specific targets.
  • Furan and Thiophene Influence : The presence of these heterocycles is crucial for maintaining activity against PTPs and other targets due to their ability to participate in π-stacking interactions.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have evaluated the inhibitory effects of this compound on different PTPs. For instance, one study demonstrated that modifications led to an increase in inhibitory potency against PTP1B, a key target in diabetes therapy .
  • Antitumor Evaluation : A series of related compounds were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain analogs exhibited significant growth inhibition, suggesting potential as anticancer agents .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound showed reduced levels of inflammatory markers, supporting its role as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
Protein Tyrosine Phosphatase InhibitionEnhanced insulin sensitivity
Antitumor ActivitySignificant growth inhibition
Anti-inflammatory EffectsReduced inflammatory markers

Q & A

Q. What are the optimal synthetic routes for 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, and how are yields maximized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine carboxamide core via coupling reactions between activated piperidine derivatives and thiophen-2-ylmethylamine.
  • Step 2 : Sulfonylation of the furan-2-ylmethyl group using sulfonyl chlorides under controlled pH (7–8) to avoid side reactions.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    Key factors for yield optimization include:
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Catalytic bases like triethylamine to drive sulfonylation efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons from furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm), aliphatic signals from piperidine (δ 1.5–3.0 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), sulfonyl sulfur-linked carbons (δ 55–60 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks matching the formula C₁₇H₂₀N₂O₄S₂ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms.
  • Solubility issues : Use of DMSO vs. aqueous buffers affecting bioavailability.
    Methodological solutions :
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP modulation) to validate target engagement .
  • Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in neurological targets?

  • In silico docking : Use Schrödinger Suite or AutoDock to predict interactions with GPCRs (e.g., serotonin or dopamine receptors).
  • Mutagenesis studies : Identify critical binding residues by alanine-scanning mutations in receptor models .
  • Kinetic studies : Measure association/dissociation rates (kₒₙ/kₒff) via SPR to differentiate allosteric vs. orthosteric binding .

Q. How does stereochemistry at the piperidine ring influence biological activity?

  • Enantiomer synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to isolate R/S isomers.
  • Activity comparison : Test enantiomers in receptor-binding assays. For example, (R)-isomers of similar piperidine carboxamides show 10-fold higher affinity for σ₁ receptors .
  • Computational modeling : MD simulations to analyze steric clashes or hydrogen-bonding differences between enantiomers .

Data Analysis and Experimental Design

Q. What experimental controls are critical for in vitro toxicity studies?

  • Positive controls : Cisplatin (for apoptosis) or rotenone (for mitochondrial toxicity).
  • Solvent controls : DMSO at equivalent concentrations (≤0.1% v/v).
  • Cell viability assays : Combine MTT with ATP-based luminescence to cross-validate results .

Q. How can researchers address low solubility in pharmacokinetic studies?

  • Formulation optimization : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonylation Step

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–5°C (initial step)Minimizes side reactions
pH7.5–8.0Enhances nucleophilic attack
SolventAnhydrous DCMPrevents hydrolysis
BaseTriethylamine (2 eq)Neutralizes HCl byproduct

Q. Table 2. Conflicting Bioactivity Data Resolution

VariableExample Resolution StrategyReference
Assay typeCompare radioligand vs. functional
Cell lineUse isogenic lines for consistency
Compound aggregationAdd 0.01% Tween-80 to buffer

Critical Research Gaps

  • Metabolite identification : LC-MS/MS studies to map Phase I/II metabolites.
  • Crystallography data : X-ray structures of the compound bound to targets (e.g., kinases or GPCRs) .

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